REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH:4]([OH:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:14]([CH3:22])[CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[N:17]=2)=[CH:9][CH:8]=1.[OH-:24].[K+].[CH3:26][C:27]1(C)NC(=O)[C:30]2[CH:34]=[CH:35][C:36](OCC=O)=[CH:37][C:29]=2[O:28]1.[C:43]([BH3-])#[N:44].[Na+].C[OH:48]>>[C:43]([C:34]1[CH:30]=[C:29]([CH:37]=[CH:36][C:35]=1[OH:48])[O:28][CH2:27][CH2:26][NH:2][CH2:3][CH:4]([OH:23])[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[N:14]([CH3:22])[CH:15]=[C:16]([C:18]([F:21])([F:19])[F:20])[N:17]=2)=[CH:11][CH:12]=1)(=[O:24])[NH2:44] |f:2.3,5.6|
|
Name
|
|
Quantity
|
4.28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol
|
Quantity
|
8.39 g
|
Type
|
reactant
|
Smiles
|
NCC(COC1=CC=C(C=C1)C=1N(C=C(N1)C(F)(F)F)C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C(N1)=O)C=CC(=C2)OCC=O)C
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
Schiff's base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with a mixture of chloroform/methanol/ammonia (40:50:5)
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |